molecular formula C14H9I2N B14661408 9-ethenyl-3,6-diiodo-9H-carbazole CAS No. 50698-52-7

9-ethenyl-3,6-diiodo-9H-carbazole

Katalognummer: B14661408
CAS-Nummer: 50698-52-7
Molekulargewicht: 445.04 g/mol
InChI-Schlüssel: XLEJWTBBULNGEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethenyl-3,6-diiodo-9H-carbazole typically involves the iodination of carbazole derivatives. One common method involves the reaction of 9H-carbazole with iodine and potassium iodide in the presence of an oxidizing agent like potassium iodate. The reaction is carried out in acetic acid and water at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

9-ethenyl-3,6-diiodo-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms at positions 3 and 6 can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.

    Polymerization: The ethenyl group allows for polymerization reactions, forming polymers with unique properties.

Common Reagents and Conditions

    Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while polymerization can produce conductive polymers.

Wissenschaftliche Forschungsanwendungen

9-ethenyl-3,6-diiodo-9H-carbazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-ethenyl-3,6-diiodo-9H-carbazole involves its ability to interact with various molecular targets and pathways. For instance, in OLEDs, it can serve as a source of electrons to create exciplexes, which function as either an emitting layer or a host material. Its photoconductive properties are attributed to the presence of iodine atoms, which enhance its ability to absorb and emit light.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,6-diiodo-9-ethyl-9H-carbazole
  • 9-benzyl-3,6-diiodo-9H-carbazole
  • 3,3’-bi-9H-carbazole, 6,6’-diiodo-9,9’-diphenyl-

Uniqueness

9-ethenyl-3,6-diiodo-9H-carbazole is unique due to the presence of the ethenyl group, which allows for polymerization and the formation of conductive polymers. This distinguishes it from other carbazole derivatives that may not have the same polymerization capabilities .

Eigenschaften

CAS-Nummer

50698-52-7

Molekularformel

C14H9I2N

Molekulargewicht

445.04 g/mol

IUPAC-Name

9-ethenyl-3,6-diiodocarbazole

InChI

InChI=1S/C14H9I2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2

InChI-Schlüssel

XLEJWTBBULNGEY-UHFFFAOYSA-N

Kanonische SMILES

C=CN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.